molecular formula C16H21NO5S B135928 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium CAS No. 852818-04-3

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium

Cat. No.: B135928
CAS No.: 852818-04-3
M. Wt: 339.4 g/mol
InChI Key: TWFUKKLDNXMBDQ-UHFFFAOYSA-N
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Description

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is a chemical compound that belongs to the class of indolium salts This compound is known for its unique structural features, which include a carboxyl group, a sulfobutyl group, and a trimethylindolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium typically involves the reaction of carboxylated indolenine with sulfobutylated indolenine. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. For instance, the carboxylated indolenine can be synthesized by reacting indolenine with a carboxylating agent under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated oxides, while reduction may produce reduced indolium derivatives .

Scientific Research Applications

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. For instance, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields highlight its versatility and importance in research and industry .

Properties

IUPAC Name

4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-16(2,3)13-10-12(15(18)19)6-7-14(13)17(11)8-4-5-9-23(20,21)22/h6-7,10H,4-5,8-9H2,1-3H3,(H-,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFUKKLDNXMBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627747
Record name 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852818-04-3
Record name 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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